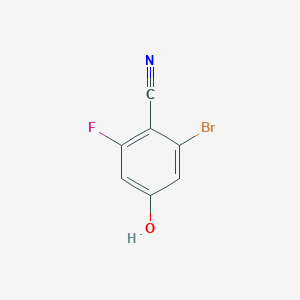

2-Bromo-6-fluoro-4-hydroxybenzonitrile

Description

Properties

CAS No. |

1807144-94-0 |

|---|---|

Molecular Formula |

C7H3BrFNO |

Molecular Weight |

216.01 g/mol |

IUPAC Name |

2-bromo-6-fluoro-4-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3BrFNO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H |

InChI Key |

XJAVJCYSDRIVDE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)C#N)Br)O |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s structural analogues differ primarily in substituent positions or functional groups (Table 1). Key examples include:

Table 1: Structural Comparison of 2-Bromo-6-fluoro-4-hydroxybenzonitrile and Related Compounds

Key Observations:

- Polarity and Solubility: The hydroxyl group in 2-bromo-6-fluoro-4-hydroxybenzonitrile increases polarity compared to methoxy (4-bromo-2-fluoro-6-methoxybenzonitrile) or methyl (5-bromo-2-fluoro-4-methylbenzonitrile) analogues, favoring solubility in polar solvents like water or ethanol .

- Reactivity : The nitrile group enables nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding or deprotonation under basic conditions. In contrast, the aldehyde group in 4-bromo-2-fluoro-6-hydroxybenzaldehyde makes it more reactive toward nucleophilic addition .

- Biological Activity: Amino-substituted derivatives (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) are often utilized in drug synthesis due to their ability to form hydrogen bonds with biological targets .

Impact of Halogen Positioning

Halogen placement significantly affects electronic and steric properties:

- Bromine at Position 2 vs. 4/5 : In 2-bromo-6-fluoro-4-hydroxybenzonitrile, bromine’s meta position relative to the nitrile group may direct electrophilic substitutions to the para position. Comparatively, bromine at position 4 (as in 4-bromo-2-fluoro-6-methoxybenzonitrile) creates a steric hindrance that slows down reactions at adjacent positions .

- Fluorine at Position 6 : Fluorine’s ortho position to the nitrile group enhances electron-withdrawing effects, stabilizing negative charges during reactions. This contrasts with fluorine at position 2 in 5-bromo-2-fluoro-4-methylbenzonitrile, which may alter regioselectivity in substitution reactions .

Functional Group Interplay

- Hydroxyl vs. Methoxy: The hydroxyl group’s acidity (pKa ~10) allows for pH-dependent solubility and deprotonation-driven reactions, whereas methoxy groups are non-ionizable and contribute to lipophilicity .

- Nitrile vs. Aldehyde : Nitriles are less reactive toward nucleophiles compared to aldehydes but are more thermally stable, making 2-bromo-6-fluoro-4-hydroxybenzonitrile suitable for high-temperature reactions .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6-fluoro-4-hydroxybenzonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group interconversion. For example, bromination of fluorinated precursors under controlled electrophilic conditions (e.g., using NBS in DCM) or nucleophilic substitution of hydroxy groups with bromine sources (e.g., PBr₃). Reaction optimization includes temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF for solubility), and stoichiometric tuning of brominating agents to minimize side products . Purity (>95%) is achieved via column chromatography or recrystallization, validated by HPLC or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Bromo-6-fluoro-4-hydroxybenzonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects: bromine deshields adjacent protons (δ 7.2–8.0 ppm), fluorine induces splitting patterns, and the hydroxy group shows broad peaks (~δ 5–6 ppm) .

- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxy (O–H stretch ~3200–3400 cm⁻¹) groups .

- LC-MS : Verify molecular weight (MW = 216.01 g/mol) and detect impurities using high-resolution mass spectrometry .

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity?

- Methodological Answer : Bromine (strongly electron-withdrawing) activates the aromatic ring toward electrophilic substitution at meta/para positions, while fluorine (moderately electron-withdrawing, ortho/para-directing) stabilizes intermediates via resonance. This dual substitution pattern enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of 2-Bromo-6-fluoro-4-hydroxybenzonitrile?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., distinguishing 2-bromo-6-fluoro from positional isomers). Use SHELX software for structure refinement: optimize data collection with synchrotron radiation (λ = 0.7–1.0 Å) and resolve thermal displacement parameters (Ueq) to account for heavy atoms like bromine . Compare experimental bond lengths (C–Br ~1.90 Å, C–F ~1.35 Å) with theoretical values to validate geometry .

Q. What strategies mitigate contradictions in synthetic yields or spectral data across studies?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under inert atmospheres (Ar/N₂) to exclude moisture/oxygen interference. Use kinetic profiling (e.g., in situ FT-IR) to identify side reactions .

- Spectral Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with databases (e.g., PubChem ). For isomers, employ NOESY to confirm spatial proximity of substituents .

Q. Can computational modeling predict the biological activity or stability of 2-Bromo-6-fluoro-4-hydroxybenzonitrile derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) screens potential binding affinities to biological targets (e.g., enzymes), while MD simulations assess stability in aqueous environments (e.g., solvation free energy calculations). QSAR models correlate substituent effects (Hammett σ constants for Br/F) with bioactivity, guiding derivative design .

Q. How does the hydroxy group participate in intermolecular interactions, and how can this be exploited in crystal engineering?

- Methodological Answer : The hydroxy group forms hydrogen bonds (O–H···N≡C) with nitrile moieties, influencing crystal packing. Use Mercury software to analyze Cambridge Structural Database (CSD) entries for analogous compounds. Design co-crystals with complementary H-bond donors/acceptors (e.g., pyridines) to modulate solubility or mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.